molecular formula C46H87NO13 B3026342 N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide CAS No. 4201-62-1

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide

Cat. No.: B3026342
CAS No.: 4201-62-1
M. Wt: 862.2 g/mol
InChI Key: HLIJNIKSBCIDGO-QKLMXXKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C16 Lactosylceramide is an endogenous bioactive sphingolipid. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors (GPCRs), suggesting a role in cell signaling. Plasma levels of C16 lactosylceramide are elevated in insulin-resistant cattle. C16 Lactosylceramide is also upregulated in a mouse model of Niemann-Pick type C1 disease, a neurodegenerative cholesterol-sphingolipid lysosomal storage disorder.
Beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-hexadecanoylsphingosine is a beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-acylsphingosine in which the acyl group specified is hexadecanoyl. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.

Scientific Research Applications

Structural Characterization and Analysis

LacCer(d18:1/16:0) has been analyzed using high-performance liquid chromatography and mass spectrometry, which has provided detailed information on its molecular structure and composition. This analytical approach is crucial for understanding the molecular weights and sequences of glycosphingolipids like LacCer (Ito et al., 2013).

Specificity in Enzyme Reactions

Research has shown that enzymes such as CMP-N-acetylneuraminate:lactosylceramide sialyltransferase display distinct molecular species specificity, including for LacCer(d18:1/16:0). Understanding this specificity is important for comprehending the biochemical pathways in which LacCer is involved (Kadowaki & Grant, 1995).

Role in Neutrophil Functions

LacCer(d18:1/16:0) plays a significant role in the activation and function of human neutrophils. It has been observed to stimulate NADPH oxidase-dependent superoxide generation and Mac-1 upregulation in these immune cells (Arai et al., 1998).

Impact on Membrane Microdomains and Signal Transduction

The fatty acid chain length of LacCer, including LacCer(d18:1/16:0), is crucial for its involvement in membrane microdomains and subsequent signal transduction processes. This aspect is particularly relevant in the context of immune cell functions (Iwabuchi et al., 2010).

Influence on Phase Behavior and Molecular Packing

LacCer(d18:1/16:0) has been studied for its effect on phase behavior and molecular packing in cellular membranes. This research provides insights into how LacCer interacts with other membrane components and affects cellular functions (Li et al., 2002).

Interactions with Cholesterol and Membrane Properties

The interaction of LacCer(d18:1/16:0) with cholesterol has been characterized, highlighting its role in membrane properties and potentially in the formation of lipid rafts (Zhai et al., 2006).

Role in Inflammatory and Oxidative Stress Pathways

LacCer(d18:1/16:0) has been implicated in inflammatory and oxidative stress pathways, playing a significant role in conditions like Crohn's disease and contributing to cellular processes such as inflammation and atherosclerosis (Daniluk et al., 2019; Chatterjee et al., 2021).

Endothelial Dysfunction and Vascular Health

Studies have shown that LacCer(d18:1/16:0) can cause endothelial dysfunction in coronary arteries, suggesting its potential role as a risk factor in vascular health (Bismuth et al., 2009).

Mechanism of Action

LacCer(d18:1/16:0) forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors (GPCRs), suggesting a role in cell signaling .

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H87NO13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(50)34(47-38(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-45-43(56)41(54)44(37(32-49)59-45)60-46-42(55)40(53)39(52)36(31-48)58-46/h27,29,34-37,39-46,48-50,52-56H,3-26,28,30-33H2,1-2H3,(H,47,51)/b29-27+/t34-,35+,36+,37+,39-,40-,41+,42+,43+,44+,45+,46-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJNIKSBCIDGO-QKLMXXKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H87NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LacCer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4201-62-1
Record name LacCer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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